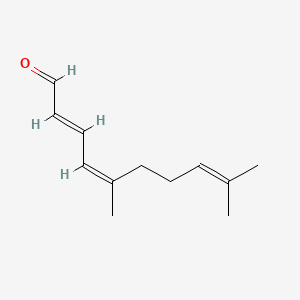
5,9-Dimethyldeca-2,4,8-trienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,9-Dimethyldeca-2,4,8-trienal is an organic compound with the molecular formula C12H18O. It is characterized by its unique structure, which includes three conjugated double bonds and an aldehyde group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,9-Dimethyldeca-2,4,8-trienal typically involves the use of citral as a starting material. The process includes several steps:
Aldol Condensation: Citral undergoes aldol condensation with acetaldehyde to form an intermediate compound.
Dehydration: The intermediate compound is then dehydrated to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out using large-scale reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Common conditions include controlled temperature and pressure, as well as the use of catalysts to accelerate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
5,9-Dimethyldeca-2,4,8-trienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form an alcohol.
Substitution: The double bonds in the compound can undergo substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogens and other electrophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 5,9-Dimethyldeca-2,4,8-trienoic acid.
Reduction: 5,9-Dimethyldeca-2,4,8-trienol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
5,9-Dimethyldeca-2,4,8-trienal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 5,9-Dimethyldeca-2,4,8-trienal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to various biological effects. The conjugated double bonds also play a role in its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Citral: A precursor in the synthesis of 5,9-Dimethyldeca-2,4,8-trienal.
Geranial: An isomer of citral with similar properties.
Uniqueness
This compound is unique due to its specific structure, which includes three conjugated double bonds and an aldehyde group. This structure imparts distinct chemical and biological properties, making it valuable in various applications .
Propriétés
Numéro CAS |
6048-88-0 |
|---|---|
Formule moléculaire |
C12H18O |
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
(2E,4Z)-5,9-dimethyldeca-2,4,8-trienal |
InChI |
InChI=1S/C12H18O/c1-11(2)7-6-9-12(3)8-4-5-10-13/h4-5,7-8,10H,6,9H2,1-3H3/b5-4+,12-8- |
Clé InChI |
BSKPLLBQVGLMGO-OVWGVEBBSA-N |
SMILES isomérique |
CC(=CCC/C(=C\C=C\C=O)/C)C |
SMILES canonique |
CC(=CCCC(=CC=CC=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


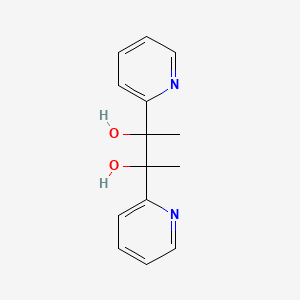
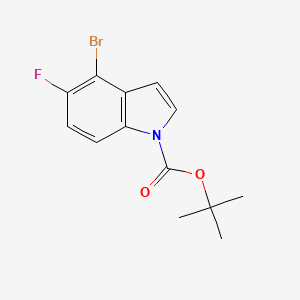
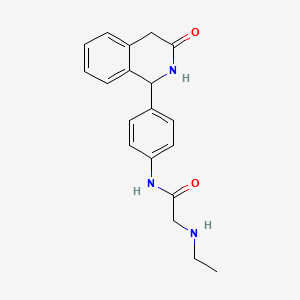
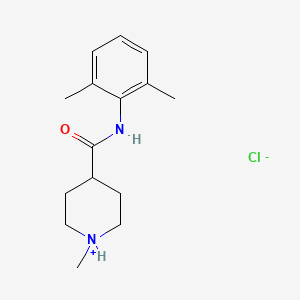
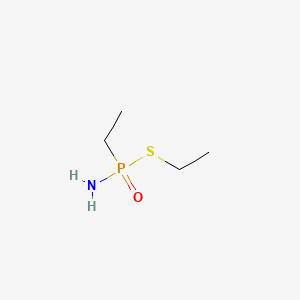
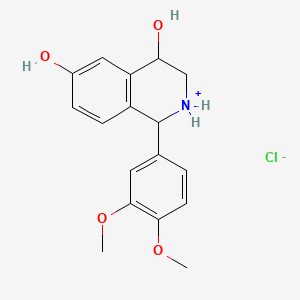
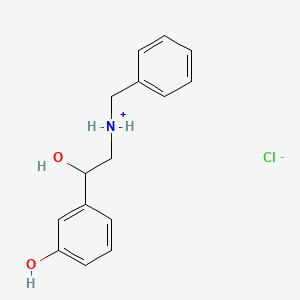
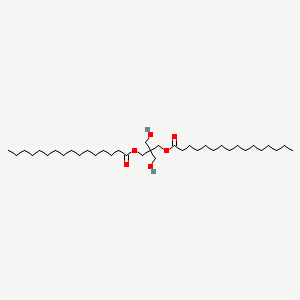
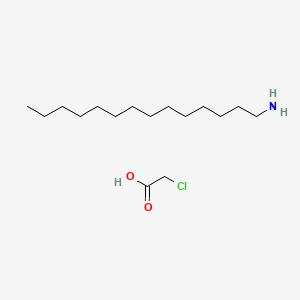
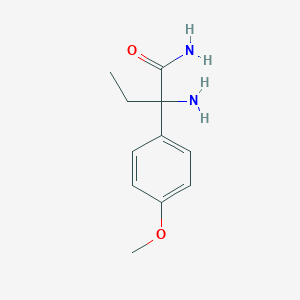
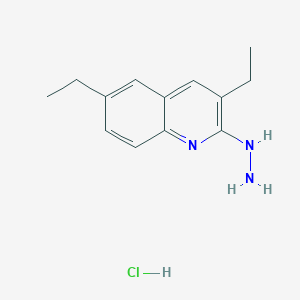
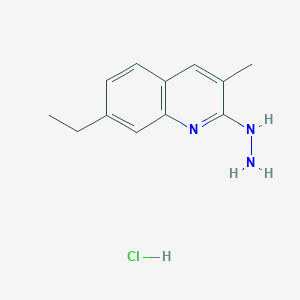

![1,2,3,3A,8,8A-Hexahydro-3A-methyl-8-(phenylmethyl)-pyrrolo[2,3-B]indole](/img/structure/B13757359.png)
